molecular formula C11H11NO4 B6232449 6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 65472-72-2

6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B6232449
CAS No.: 65472-72-2
M. Wt: 221.2
InChI Key:
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Description

6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a tetrahydronaphthalene core

Preparation Methods

The synthesis of 6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one typically involves multiple steps. One common method starts with the nitration of 6-methoxy-1-tetralone to introduce the nitro group at the 5-position. This reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the selective nitration of the desired position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological activities.

Comparison with Similar Compounds

6-methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one can be compared with similar compounds such as:

    7-methoxy-1-tetralone: This compound lacks the nitro group and has different chemical and biological properties.

    6-methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one: This is a positional isomer with the nitro group at the 7-position instead of the 5-position, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

65472-72-2

Molecular Formula

C11H11NO4

Molecular Weight

221.2

Purity

95

Origin of Product

United States

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